4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline
Overview
Description
4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline is a Schiff base compound formed from p-toluidine and 5-nitrothiophene-2-carbaldehyde . The compound has the molecular formula C12H10N2O2S and features a C=N bond that adopts an E configuration . The benzene and thiophene rings in the molecule form a dihedral angle of 9.2° .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline is synthesized through a condensation reaction between p-toluidine and 5-nitrothiophene-2-carbaldehyde . The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is 4-Methyl-n-[(5-aminothiophen-2-yl)methyl]aniline.
Substitution: Products depend on the nucleophile used but may include various substituted derivatives.
Scientific Research Applications
4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-n-[(5-aminothiophen-2-yl)methyl]aniline: A reduced form of the compound with an amino group instead of a nitro group.
4-Methyl-n-[(5-nitrothiophen-2-yl)methylidene]aniline: A closely related Schiff base with a similar structure.
Uniqueness
4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline is unique due to its specific combination of a methyl group, nitro group, and Schiff base structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)13-8-11-6-7-12(17-11)14(15)16/h2-7,13H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJVHXYMOQINDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969890 | |
Record name | 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5462-85-1 | |
Record name | 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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